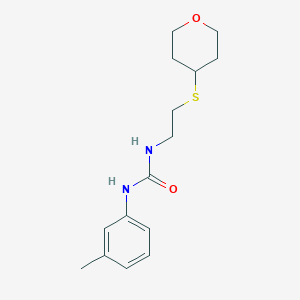
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a type of heterocyclic compound . This group is attached to an ethyl group via a sulfur atom, forming a thioether linkage. The other end of the ethyl group is connected to a urea group, which in turn is substituted with a m-tolyl group (a methyl-substituted phenyl group).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The tetrahydro-2H-pyran-4-yl group would likely form a six-membered ring with one oxygen atom . The thioether linkage would connect this ring to the ethyl group, and the urea group would likely form a planar structure due to the double bond character of the C=O and C-N bonds. The m-tolyl group would be a phenyl ring with a methyl substituent.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic m-tolyl group and the heterocyclic tetrahydro-2H-pyran-4-yl group could influence its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea may participate in reactions leading to the synthesis of various heterocyclic compounds. For instance, research has shown the utility of related structures in forming pyran and pyridine derivatives, which are significant in the development of new pharmaceuticals and materials. The synthesis processes often involve multicomponent reactions, enabling the creation of complex molecules from simpler precursors in a single step, thus offering efficient pathways for the development of compounds with potential applications in medicine and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Development of Antibacterial Agents
Compounds containing urea structures, such as 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea, have been explored for their potential in synthesizing new heterocyclic compounds with a sulfonamido moiety. These compounds are investigated for their antibacterial properties, aiming to address the need for new antibacterial agents capable of combating resistant bacterial strains. The synthesis of these new heterocyclic compounds involves reactions with active methylene compounds to produce derivatives with significant antibacterial activities, highlighting the potential of urea derivatives in the development of novel antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Catalysis and Organic Synthesis
The urea structure within molecules like 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea is also significant in catalysis. Research has demonstrated the application of urea derivatives as catalysts in organic synthesis, facilitating various chemical transformations, including multicomponent reactions, cyclocondensations, and annulations. These catalytic processes are crucial for constructing complex organic molecules, including pharmaceuticals and materials, under mild and environmentally benign conditions, thus contributing to green chemistry practices (Opalka, Steinbacher, Lambiris, & McQuade, 2011).
Material Science and Gel Formation
In material science, urea derivatives, akin to 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea, have been used in the formation of hydrogels and coordination polymers. These materials have applications ranging from drug delivery systems to chemical sensors, benefiting from the unique properties of urea-based compounds to form stable, functional materials with specific responses to environmental stimuli (Kirschbaum & Wadke, 1976).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-3-2-4-13(11-12)17-15(18)16-7-10-20-14-5-8-19-9-6-14/h2-4,11,14H,5-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUVMNVHOLCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

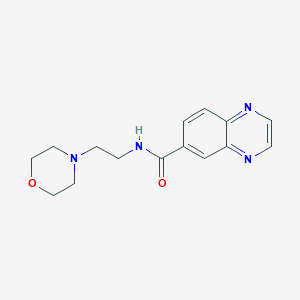
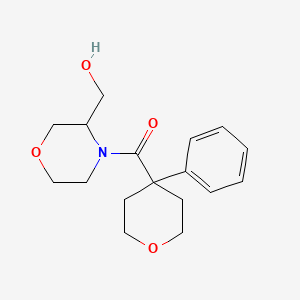
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)
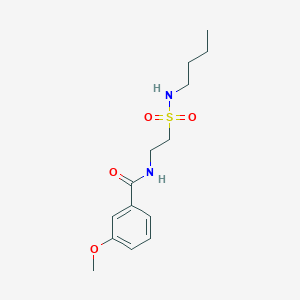

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)
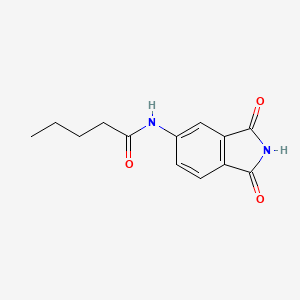
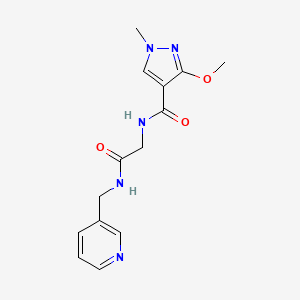
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)
![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)
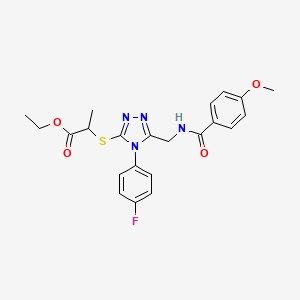
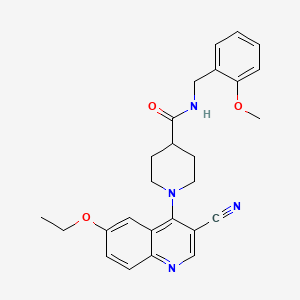
![8-(5-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938068.png)